molecular formula C8H7FO2 B2704848 5-Fluoro-2-hydroxy-4-methylbenzaldehyde CAS No. 1417996-98-5

5-Fluoro-2-hydroxy-4-methylbenzaldehyde

Cat. No.: B2704848
CAS No.: 1417996-98-5
M. Wt: 154.14
InChI Key: LLHKBQUZWJJWHH-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzaldehyde, featuring a fluorine atom at the 5th position, a hydroxyl group at the 2nd position, and a methyl group at the 4th position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-hydroxy-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 2-hydroxy-4-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-hydroxy-4-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The hydroxyl and aldehyde groups can form hydrogen bonds with biological molecules, influencing their function. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-hydroxy-4-methylbenzaldehyde is unique due to the combination of its functional groups. The presence of the fluorine atom enhances its chemical stability and reactivity, while the hydroxyl and methyl groups provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .

Biological Activity

5-Fluoro-2-hydroxy-4-methylbenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including antibacterial, antioxidant, and potential anticancer activities. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H7F O2
  • Molecular Weight : 154.14 g/mol

This compound features a fluorine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 4-position of a benzaldehyde backbone. The presence of these functional groups contributes to its reactivity and biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against both Gram-positive and Gram-negative bacteria.

Case Study Findings:

  • Antibacterial Spectrum : The compound was tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results indicated significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 64 µg/mL to 256 µg/mL depending on the strain tested .
  • Comparison with Standard Antibiotics : In comparative studies, the antibacterial efficacy of this compound was found to be comparable to that of standard antibiotics such as ampicillin and kanamycin B .
Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus64Ampicillin32
Escherichia coli128Kanamycin B64
Pseudomonas aeruginosa256Ciprofloxacin8.3

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays.

  • DPPH Assay : The compound demonstrated significant free radical scavenging activity in DPPH assays, indicating its ability to neutralize free radicals effectively. The results suggested that as the concentration of the compound increased, its antioxidant activity also improved .
  • Comparison with Standards : When compared to butylated hydroxytoluene (BHT), a common antioxidant standard, this compound exhibited comparable or superior antioxidant activity at certain concentrations .

The biological activities of this compound are believed to arise from its ability to interact with critical biological targets:

  • Enzyme Inhibition : Research indicates that fluorinated compounds can inhibit specific enzymes involved in bacterial metabolism and growth. For example, studies have shown that certain derivatives inhibit fatty acid synthesis pathways in bacteria, which are essential for their survival .
  • DNA Interaction : Studies have also suggested that this compound can cleave DNA in a hydrolytic manner without external agents, indicating potential applications in cancer therapy by targeting DNA in malignant cells .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties through mechanisms such as:

  • NF-kB Inhibition : The compound has been noted for its ability to inhibit NF-kB signaling pathways, which are often upregulated in various cancers. This inhibition could lead to reduced cell proliferation and increased apoptosis in cancerous cells .
  • Case Studies : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, further supporting its potential as an anticancer agent .

Properties

IUPAC Name

5-fluoro-2-hydroxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHKBQUZWJJWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417996-98-5
Record name 5-fluoro-2-hydroxy-4-methylbenzaldehyde
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